molecular formula C17H19NO3 B054187 N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide CAS No. 166526-96-1

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide

Cat. No.: B054187
CAS No.: 166526-96-1
M. Wt: 285.34 g/mol
InChI Key: RINDSMFIKZENOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide typically involves the reaction of 3-acetyl-7-methoxy-1-naphthylamine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide is unique due to its specific acetyl and methoxy substitutions on the naphthalene ring, which confer distinct chemical and biological properties. These substitutions enhance its affinity for melatonin receptors and its potential therapeutic effects .

Biological Activity

N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide, commonly known as agomelatine , is a synthetic compound that exhibits significant biological activity, particularly in the modulation of melatonin receptors. This article explores its biological properties, synthesis methods, clinical applications, and research findings.

Chemical Structure and Properties

Agomelatine has a molecular formula of C15_{15}H15_{15}N1_{1}O2_{2} and a molecular weight of 285.34 g/mol. The compound features a naphthalene ring substituted with an acetyl group and a methoxy group, which are critical for its pharmacological properties. Its structure is illustrated below:

N 2 3 Acetyl 7 methoxy 1 naphthyl ethyl acetamide\text{N 2 3 Acetyl 7 methoxy 1 naphthyl ethyl acetamide}

Agomelatine functions primarily as an agonist for melatonin receptors MT1 and MT2, which play crucial roles in regulating circadian rhythms and sleep-wake cycles. Unlike traditional antidepressants that often cause sedation, agomelatine enhances sleep quality without significant daytime drowsiness. Additionally, it acts as an antagonist at the 5-HT2C receptor, contributing to its antidepressant effects by increasing the release of norepinephrine and dopamine in the prefrontal cortex .

Antidepressant Effects

Agomelatine is primarily used in the treatment of major depressive disorder (MDD). Clinical studies have shown that it effectively reduces depressive symptoms while improving sleep quality. A notable randomized controlled trial demonstrated that patients treated with agomelatine had significant improvements in depression scores compared to those receiving placebo treatments .

Sleep Regulation

The compound's ability to regulate sleep patterns makes it particularly beneficial for individuals suffering from insomnia related to mood disorders. Agomelatine has been shown to improve total sleep time and sleep efficiency without the sedative side effects commonly associated with other antidepressants .

Neuroprotective Properties

Research indicates that agomelatine may influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) , which is vital for neuronal survival and plasticity. Increased BDNF levels are associated with enhanced cognitive function and mood stabilization, suggesting potential applications in neurodegenerative diseases .

Synthesis Methods

The synthesis of agomelatine involves several key steps:

  • Starting Material : The synthesis begins with 7-methoxy-1-naphthalenamine.
  • Acetylation : The amine undergoes acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
  • Purification : The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical use .

Research Findings

Recent studies have expanded the understanding of agomelatine's biological activity:

  • A study highlighted its efficacy in treating seasonal affective disorder (SAD), demonstrating significant improvements in mood and sleep among participants .
  • Another investigation assessed its impact on anxiety disorders, revealing potential benefits in reducing anxiety symptoms alongside depressive features .

Case Studies

Several case studies illustrate the clinical effectiveness of agomelatine:

  • Case Study 1 : A patient diagnosed with MDD who had not responded to SSRIs was switched to agomelatine, resulting in marked improvement in both mood and sleep quality within four weeks.
  • Case Study 2 : In a cohort of patients with SAD, treatment with agomelatine led to significant reductions in depressive symptoms during winter months compared to baseline measurements.

Comparative Biological Activity

The following table summarizes the biological activity of agomelatine compared to other common antidepressants:

PropertyAgomelatineSSRIsSNRIs
Melatonin Receptor AgonistYesNoNo
5-HT2C Receptor AntagonistYesNoNo
Sedative EffectsMinimalModerateModerate
Impact on Sleep QualityPositiveVariableVariable
BDNF InfluenceYesLimitedLimited

Properties

IUPAC Name

N-[2-(3-acetyl-7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(19)15-8-13-4-5-16(21-3)10-17(13)14(9-15)6-7-18-12(2)20/h4-5,8-10H,6-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINDSMFIKZENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.45 mol (60 g) of aluminium chloride are added at 0° C. to a solution of 0.16 mol (40 g) of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (described in Patent EP 447 285) in 350 ml of dichloromethane. 0.21 mol (15.3 ml) of acetyl chloride is then added dropwise at 0° C. The reaction medium is stirred at room temperature for 1 hour and then poured onto ice. The organic phase is decanted and concentrated to yield the expected compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.